4-(5-Formylfuran-2-yl)benzonitrile
Overview
Description
“4-(5-Formylfuran-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H7NO2 . It has a molecular weight of 197.19 g/mol . The compound is also known by several synonyms, including “4-(5-formyl-2-furyl)benzonitrile” and "SCHEMBL4392533" .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C12H7NO2/c13-7-9-1-3-10 (4-2-9)12-6-5-11 (8-14)15-12/h1-6,8H
. This code represents the molecular structure of the compound. The compound has a complex structure with 15 heavy atoms . Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . The topological polar surface area is 54 Ų . The compound has a complexity of 273 .Scientific Research Applications
Nonlinear Optical Materials
- Research Focus : Studies on molecules based on 4-(5-Formylfuran-2-yl)benzonitrile for nonlinear optical (NLO) applications.
- Findings : Certain derivatives, specifically those with donor–acceptor groups, showed promising NLO responses when incorporated into polymethylmethacrylate (PMMA) matrix, demonstrating significant second harmonic generation (SHG) and third harmonic generation (THG) efficiencies (Mydlova et al., 2020).
Antimicrobial Properties
- Research Focus : Investigation of derivatives of this compound for antimicrobial activity.
- Findings : Various compounds synthesized with the this compound moiety showed significant effectiveness against a range of bacteria and fungi, indicating potential for antimicrobial applications (El-Meguid, 2014).
Liquid Crystal Research
- Research Focus : The impact of semi-fluorinated side chains and lateral polar groups on mesomorphic properties of derivatives including this compound.
- Findings : Introduction of specific functional groups to this compound derivatives resulted in changes to their mesomorphic (liquid crystalline) properties, which could be significant for materials science and display technologies (Mori et al., 2011).
Electrochemiluminescence
- Research Focus : Use of this compound in electrochemiluminescence (ECL).
- Findings : When used in certain ruthenium polypyridyl complexes, derivatives of this compound showed high ECL efficiency, comparable to standard ECL materials. This points to potential applications in ECL-based sensors and devices (Stagni et al., 2006).
High Voltage Battery Applications
- Research Focus : The role of this compound derivatives in enhancing the performance of high-voltage lithium-ion batteries.
- Findings : Specific derivatives, like 4-(Trifluoromethyl)-benzonitrile, improved the cyclic stability and capacity retention in high-voltage lithium-ion batteries, suggesting their utility in advanced battery technologies (Huang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGLKBAOUBWFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408127 | |
Record name | 4-(5-formylfuran-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-32-2 | |
Record name | 4-(5-formylfuran-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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